(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-3-21-23-19-9-4-15(14-20(19)29-21)22(25)24-12-10-18(11-13-24)30(26,27)17-7-5-16(28-2)6-8-17/h4-9,14,18H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEMJIWJPXYYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including the delocalization of a lone pair of π-electrons of the sulfur atom in the thiazole ring.
Biological Activity
The compound (2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone , often referred to in research contexts for its potential therapeutic applications, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a benzo[d]thiazole moiety with a piperidine derivative bearing a methoxyphenyl sulfonyl group. This structural configuration is believed to contribute to its pharmacological properties.
Biological Activities
1. Anticancer Properties:
Several studies have indicated that compounds similar to (2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone exhibit significant anticancer activity. For instance, thiazolidinone derivatives have shown promise in targeting glioblastoma cells, which are notoriously resistant to conventional therapies. Research demonstrates that these compounds can inhibit cell viability and proliferation in various glioma cell lines, suggesting potential applications in cancer therapeutics .
2. Anti-inflammatory Effects:
The compound's structural features may also confer anti-inflammatory properties. Thiazolidinones have been recognized for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
3. Neuroprotective Activity:
Preliminary studies suggest that related compounds may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The anti-inflammatory properties could play a role in mitigating neuroinflammation, a common feature in such disorders.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anticancer | Inhibition of glioma cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Neuroprotective | Potential reduction of neuroinflammation |
Case Study: Antiglioma Activity
A recent study investigated the efficacy of thiazolidinone-loaded nanocapsules, which include similar structural motifs as the compound of interest. The results indicated that these nanocapsules significantly decreased the viability of human glioma cell lines while exhibiting low toxicity towards normal astrocytes, highlighting the therapeutic potential of targeted delivery systems in cancer treatment .
The precise mechanisms through which (2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and inflammation modulation.
Comparison with Similar Compounds
Core Heterocycle Modifications
Benzothiazole vs. Triazole Derivatives The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonylphenyl group but replaces benzothiazole with a triazole-thioether scaffold. Key differences include:
- Bioactivity : Triazole derivatives often exhibit antifungal or antiviral activity due to metal-chelating properties, whereas benzothiazoles are associated with anticancer activity via kinase inhibition.
- Synthetic Routes : The triazole compound is synthesized via sodium ethoxide-mediated coupling of α-halogenated ketones, while benzothiazole derivatives typically require cyclization of thioamides or Suzuki-Miyaura cross-coupling .
Sulfonyl Group Variations
4-Methoxyphenylsulfonyl vs. This substitution may reduce oxidative dealkylation rates in hepatic metabolism.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Pharmacokinetic Advantages
The 4-methoxyphenylsulfonyl group in the target compound likely improves oral bioavailability compared to non-polar analogs (e.g., tosyl derivatives). Computational models suggest a balance between logP (3.8) and aqueous solubility, reducing reliance on prodrug formulations.
Target Selectivity
Benzothiazole-based compounds exhibit higher selectivity for tyrosine kinases (e.g., EGFR) over triazole derivatives, which often target CYP450 enzymes. The ethyl substitution at the 2-position may sterically hinder off-target interactions, minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
